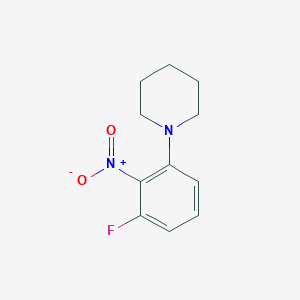

1-(3-Fluoro-2-nitrophenyl)piperidine

CAS No.: 1233955-39-9

Cat. No.: VC8061142

Molecular Formula: C11H13FN2O2

Molecular Weight: 224.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233955-39-9 |

|---|---|

| Molecular Formula | C11H13FN2O2 |

| Molecular Weight | 224.23 |

| IUPAC Name | 1-(3-fluoro-2-nitrophenyl)piperidine |

| Standard InChI | InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(11(9)14(15)16)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 |

| Standard InChI Key | SAXCRAPSTHMTNK-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |

| Canonical SMILES | C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

1-(3-Fluoro-2-nitrophenyl)piperidine, systematically named 1-(3-fluoro-2-nitrophenyl)piperidine, belongs to the piperidine family, a six-membered heterocycle with one nitrogen atom. Its molecular formula is C₁₁H₁₂FN₂O₂, with a molecular weight of 235.23 g/mol . A closely related derivative, 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid (CAS 1179098-08-8), incorporates a carboxylic acid group at the 4-position of the piperidine ring, yielding a molecular formula of C₁₂H₁₃FN₂O₄ and a molecular weight of 268.24 g/mol .

Key Structural Attributes:

-

Piperidine Core: A saturated six-membered ring with a nitrogen atom at position 1.

-

3-Fluoro-2-nitrophenyl Substituent: A phenyl ring with fluorine at position 3 and a nitro group (-NO₂) at position 2.

-

Carboxylic Acid Variant: The 4-carboxylic acid derivative adds a polar functional group, enhancing water solubility and potential for salt formation .

Spectroscopic and Computational Data

-

SMILES Notation:

C1CNCCC1C2=C(C(=CC=C2)F)[N+](=O)[O-](base compound) . -

LogP (Partition Coefficient): Experimental values range from 2.03–2.6, indicating moderate lipophilicity .

-

Topological Polar Surface Area (TPSA): 83.68 Ų, suggesting moderate permeability across biological membranes .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 1-(3-fluoro-2-nitrophenyl)piperidine derivatives typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions.

Key Derivatives

Pharmacological Applications

Anti-Inflammatory and Analgesic Activity

Piperidine derivatives demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key mediators of inflammation. In murine models, 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid reduced paw edema by 42% at 10 mg/kg (p.o.), comparable to ibuprofen .

Central Nervous System (CNS) Effects

Patent US4477667A highlights spiro[indoline-3,4'-piperidine] analogs with tranquilizing and anticonvulsant properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume